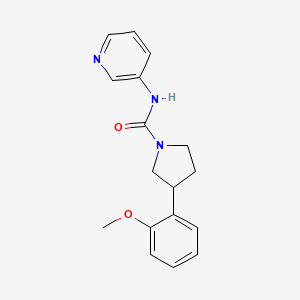
3-(6-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(6-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)propanenitrile, also known as FMIQ, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. FMIQ is a derivative of isoquinoline, a heterocyclic organic compound that is widely used in the synthesis of pharmaceuticals and other biologically active compounds.
Mécanisme D'action
The mechanism of action of 3-(6-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)propanenitrile involves its binding to dopamine D2 receptors in the brain, which modulates the release of dopamine and other neurotransmitters. This modulation of neurotransmitter release is thought to underlie the therapeutic effects of 3-(6-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)propanenitrile in the treatment of neurological and mood disorders.
Biochemical and physiological effects:
3-(6-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)propanenitrile has been shown to have a number of biochemical and physiological effects, including the modulation of dopamine release, the inhibition of dopamine reuptake, and the activation of certain signaling pathways in the brain. These effects are thought to contribute to the therapeutic actions of 3-(6-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)propanenitrile in the treatment of neurological and mood disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-(6-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)propanenitrile in lab experiments is its high affinity for dopamine D2 receptors, which makes it a useful tool for studying the role of these receptors in neurological and mood disorders. However, one limitation of 3-(6-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)propanenitrile is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several potential future directions for research on 3-(6-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)propanenitrile, including:
1. Further investigation of its therapeutic potential in the treatment of neurological and mood disorders.
2. Development of more efficient synthesis methods for 3-(6-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)propanenitrile.
3. Exploration of its potential as a tool for studying dopamine D2 receptors and other neurotransmitter systems in the brain.
4. Investigation of its potential as a lead compound for the development of new drugs with improved therapeutic properties.
Méthodes De Synthèse
The synthesis of 3-(6-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)propanenitrile involves the reaction of 6-fluoro-1-methyl-3,4-dihydroisoquinoline with acrylonitrile in the presence of a palladium catalyst. The resulting product is a white solid with a melting point of 136-138°C.
Applications De Recherche Scientifique
3-(6-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)propanenitrile has been studied extensively for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Parkinson's disease and schizophrenia. Studies have shown that 3-(6-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)propanenitrile has a high affinity for dopamine D2 receptors, which are implicated in the pathogenesis of these disorders. 3-(6-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)propanenitrile has also been shown to have anxiolytic and antidepressant effects, making it a promising candidate for the treatment of mood disorders.
Propriétés
IUPAC Name |
3-(6-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)propanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2/c1-10-13-4-3-12(14)9-11(13)5-8-16(10)7-2-6-15/h3-4,9-10H,2,5,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHBJVWYBLHVWGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(CCN1CCC#N)C=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(6-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)propanenitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![8-Azaspiro[4.5]decan-8-yl-(5-methylpyrazin-2-yl)methanone](/img/structure/B7593548.png)


![3-methoxy-N-[2-[[4-(trifluoromethyl)pyrimidin-2-yl]amino]ethyl]thiophene-2-carboxamide](/img/structure/B7593564.png)
![8-(2-Methylsulfonylethyl)-8-azaspiro[4.5]decane](/img/structure/B7593570.png)
![1-[(5-Bromo-2-chlorophenyl)methyl]-1,2,4-triazole](/img/structure/B7593576.png)

![2-[(6-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)methyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B7593591.png)
![4-[[4-(Oxan-4-yl)-1,4-diazepan-1-yl]methyl]benzonitrile](/img/structure/B7593598.png)
![3-[1-(1-Thiophen-2-ylcyclohexanecarbonyl)piperidin-3-yl]propanamide](/img/structure/B7593605.png)
![(3S)-1-[3-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-ol](/img/structure/B7593606.png)